NMDA Receptor Channel Block Magnitude: 1-Amino-3-cyclohexyl Adamantane vs. Memantine, Ethyl, and N-Ethyl Analogs
In a direct head-to-head patch-clamp experiment using cultured mouse spinal cord neurons, 1-amino-3-cyclohexyl adamantane (Test Compound No. 7) produced the most pronounced NMDA-activated current blockade among eight aminoadamantane derivatives and two reference standards. The residual current fraction (A/Ac) was 0.25 ± 0.04, reflecting a 75% reduction of the NMDA-gated current, significantly exceeding the block achieved by memantine (Test Compound No. 1; 1-amino-3,5-dimethyladamantane; A/Ac = 0.66 ± 0.05), 1-amino-3-ethyl adamantane (Test Compound No. 2; A/Ac = 0.44 ± 0.08), 1-N-ethylamino-3,5-dimethyl adamantane (Test Compound No. 6; A/Ac = 0.38 ± 0.05), and the standards PCP (A/Ac = 0.50 ± 0.04) and MK-801 (A/Ac = 0.60 ± 0.05) [1].
| Evidence Dimension | NMDA receptor channel blockade (residual current fraction A/Ac at 6 µM test compound co-applied with 20 µM NMDA) |
|---|---|
| Target Compound Data | 1-Amino-3-cyclohexyl adamantane (Compound 7): A/Ac = 0.25 ± 0.04 (n = 11) |
| Comparator Or Baseline | Memantine (Compound 1): A/Ac = 0.66 ± 0.05 (n = 14); 1-Amino-3-ethyl adamantane (Compound 2): A/Ac = 0.44 ± 0.08 (n = 7); 1-N-Ethylamino-3,5-dimethyl adamantane (Compound 6): A/Ac = 0.38 ± 0.05 (n = 7); PCP: A/Ac = 0.50 ± 0.04 (n = 7); MK-801: A/Ac = 0.60 ± 0.05 (n = 22) |
| Quantified Difference | Target vs. Memantine: ΔA/Ac = -0.41 (62% greater current suppression); Target vs. PCP: ΔA/Ac = -0.25 (50% greater suppression); Target vs. MK-801: ΔA/Ac = -0.35 (58% greater suppression) |
| Conditions | Whole-cell voltage-clamp recording on cultured mouse spinal cord neurons; 20 µM NMDA activation; 6 µM test compound co-application; current integrated over 20 sec |
Why This Matters
Procurement of 1-amino-3-cyclohexyl adamantane is essential for studies where maximal NMDA channel occlusion is required, as it outperforms both the clinically approved memantine and the reference channel blockers PCP and MK-801 in a normalized assay system.
- [1] Bormann, J., Gold, M. R., & Schatton, W. (1991). Adamantane derivatives in the prevention and treatment of cerebral ischemia. U.S. Patent No. 5,061,703. Washington, DC: U.S. Patent and Trademark Office. View Source
